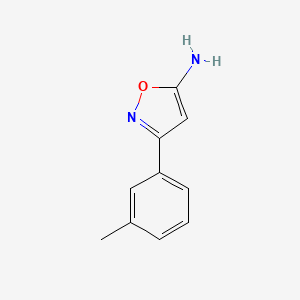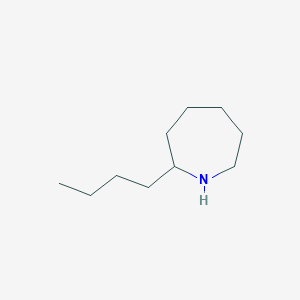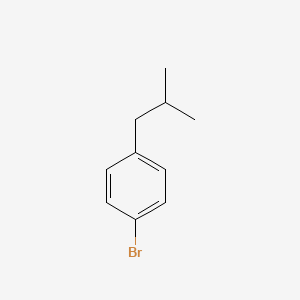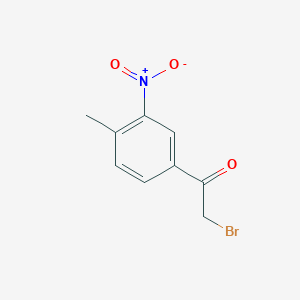
2-溴-1-(4-甲基-3-硝基苯基)乙酮
描述
The compound 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a brominated aromatic ketone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structures, and chemical properties. These insights can be extrapolated to understand the characteristics of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone.
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves the use of brominating reagents such as Br2. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% with a purity of 90.2% . Similarly, the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone would likely involve a bromination step, possibly starting from a 4-methyl-3-nitrophenyl ethanone precursor.
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones can be determined using techniques such as single-crystal X-ray diffraction, as seen in the synthesis of enantiomerically pure diarylethanes . Density Functional Theory (DFT) calculations, as well as Hirshfeld surface analysis, are also employed to understand the structural properties of these compounds . These methods would be applicable to determine the molecular structure of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone and to predict its electronic properties.
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, including further functionalization or serving as intermediates in the synthesis of other compounds. For example, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was used in esterification reactions, demonstrating its utility as a chemical protective group . The reactivity of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone would likely be similar, with potential for further reactions such as nucleophilic aromatic substitution or reduction of the nitro group.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones can be characterized by various spectroscopic methods, including FT-IR and NMR spectroscopy . The presence of bromine atoms significantly influences the physical properties of these compounds, such as their melting points and solubilities. The electronic properties, such as HOMO-LUMO gaps, can be analyzed through computational methods to predict reactivity and stability . These analyses would be relevant to 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, providing insights into its behavior in different chemical environments.
科学研究应用
Synthesis of α,β-Unsaturated Ketones
- Scientific Field : Organic Chemistry
- Application Summary : “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” is used in the synthesis of α,β-unsaturated ketones, which are key intermediates bearing the well-known chalcone pharmacophore . Chalcones can be isolated from several plants, and are precursors of flavones and anthocyan compounds. Some of them exhibit antioxidant and anticancer properties .
- Methods of Application : The compound is reacted with several cyclic nitronate anions to form α,β-unsaturated ketones via a S RN 1 mechanism . This new method can be used to synthesize a wide variety of chalcone analogues .
- Results or Outcomes : The reaction of α-bromoketones derived from 5-nitrothiophene and 4-nitrobenzene with nitropropyl anion led to the synthesis of α,β-unsaturated ketones . A mechanistic study of this reaction was also carried out and the data obtained proved that this reaction follows a S RN 1 mechanism .
Synthesis of alpha-Bromoketones
- Scientific Field : Organic Chemistry
- Application Summary : “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” is used in the synthesis of alpha-Bromoketones .
- Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
- Results or Outcomes : The synthesis of “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” was successful and the spectroscopic data of the product was provided .
Synthesis of Various Scaffolds of Indole
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone . Various natural compounds contain indole as parent nucleus for example tryptophan .
- Results or Outcomes : The synthesis of “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” was successful and the spectroscopic data of the product was provided .
Synthesis of 4-Methylthiosemicarbazide Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “2-Bromo-1-(4-methylphenyl)ethanone” is used in the synthesis of 4-Methylthiosemicarbazide derivatives .
- Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
- Results or Outcomes : The synthesis of “2-Bromo-1-(4-methylphenyl)ethanone” was successful and the spectroscopic data of the product was provided .
Electrophilic Aromatic Substitution
- Scientific Field : Organic Chemistry
- Application Summary : “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” can be used in electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate .
- Methods of Application : The compound can react with various electrophiles to form new compounds . The aromatic ring is regenerated from the cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results or Outcomes : The reaction can lead to the formation of various substituted aromatic compounds .
Synthesis of 4-Methyl Methcathinone HCl (Mephedrone HCl)
- Scientific Field : Medicinal Chemistry
- Application Summary : “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” can act as an intermediate in the synthesis of 4-methyl methcathinone HCl (mephedrone HCl or 4-MMC HCl), which is used as a sample for development and validation of a presumptive color spot test method for the detection of piperazine analogues in seized illicit materials .
- Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
- Results or Outcomes : The synthesis of “2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone” was successful and the spectroscopic data of the product was provided .
安全和危害
未来方向
属性
IUPAC Name |
2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMCVOBHUPAOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396596 | |
| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
CAS RN |
22019-50-7 | |
| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

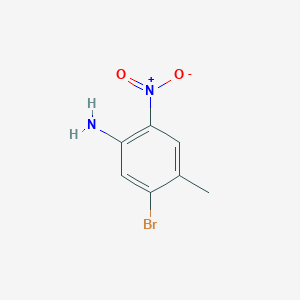
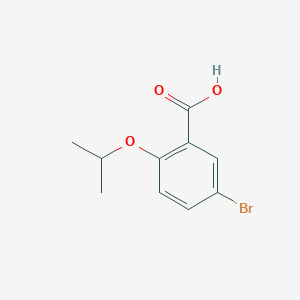


![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)



